molecular formula C12H18N4O3S B1228634 1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone

1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone

Cat. No.: B1228634
M. Wt: 298.36 g/mol
InChI Key: SMOCXLQUTOULJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone is an aryl sulfide.

Scientific Research Applications

Chemical Transformations and Synthesis

Research has explored the chemical transformations and synthetic applications of compounds related to 1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone. For instance, hydrazinolysis of nitropyridin derivatives leads to the formation of pyrazole ethanone hydrazones, which are structurally similar to the compound (Smolyar, 2010). Additionally, the synthesis of novel pyrazole oxy derivatives, which share structural similarities, has been reported for their potential application in various fields, including fungicidal activity (Liu et al., 2012).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which include pyrazol derivatives, oxazepine derivatives, and isoxazole derivatives, has been a subject of research. These studies involve various reactions leading to compounds that are structurally related or have a functional resemblance to this compound (Adnan et al., 2014).

Anticholinesterase Activities

The synthesis and investigation of anticholinesterase activities of tetrazole derivatives, which share structural features with the compound , have been examined. These studies aim to understand the biological activities of such compounds (Mohsen et al., 2014).

Anticandidal Activity and Cytotoxicity

Research on tetrazole derivatives for their anticandidal activity and cytotoxicity highlights the potential biomedical applications of compounds similar to this compound (Kaplancıklı et al., 2014).

Antiviral Activity

Studies have been conducted on the antiviral activities of pyrazole derivatives, offering insights into the potential pharmaceutical applications of similar compounds (Attaby et al., 2006).

Insecticidal Evaluation

The insecticidal evaluation of pyrazole-based tetrahydropyrimidine derivatives indicates the potential use of similar compounds in agricultural or pest control applications (Halim et al., 2020).

Antimicrobial and Anticancer Studies

Compounds with pyrazole motifs have been synthesized and evaluated for their antimicrobial and anticancer activities. This research suggests possible medical applications for compounds like this compound (Verma et al., 2015).

Properties

Molecular Formula

C12H18N4O3S

Molecular Weight

298.36 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C12H18N4O3S/c1-9-11(16(18)19)12(14-13-9)20-8-10(17)15-6-4-2-3-5-7-15/h2-8H2,1H3,(H,13,14)

InChI Key

SMOCXLQUTOULJW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)SCC(=O)N2CCCCCC2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1)SCC(=O)N2CCCCCC2)[N+](=O)[O-]

solubility

44.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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